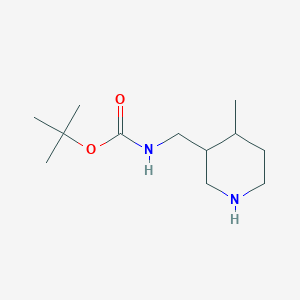
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1537578-42-9 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is 1S/C12H24N2O2/c1-9-5-6-13-7-10 (9)8-14-11 (15)16-12 (2,3)4/h9-10,13H,5-8H2,1-4H3, (H,14,15) .
Physical And Chemical Properties Analysis
“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a powder . It is stored at 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Intermediate in Omisertinib Synthesis
Tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has been identified as a crucial intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical applications (Zhao et al., 2017).
Involvement in Crystal Structures
Research by Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound with structural similarities, demonstrates the compound's role in forming isomorphous crystal structures. These studies highlight the importance of such compounds in understanding molecular interactions and crystallography (Baillargeon et al., 2017).
Potential in Neuroprotective Agents
A 2020 study by Camarillo-López et al. explored a compound closely related to tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate. This research focused on its neuroprotective properties, particularly in the context of Alzheimer’s disease, indicating potential therapeutic applications in neurodegenerative diseases (Camarillo-López et al., 2020).
Role in Hydrogen Bond Interactions
The compound's involvement in forming strong and weak hydrogen bonds was studied by Das et al. (2016). Their research on similar carbamate derivatives provides insights into the role of tert-butyl carbamates in molecular architecture, emphasizing their importance in chemical synthesis and structural studies (Das et al., 2016).
Photoredox-Catalyzed Applications
A 2022 study by Wang et al. highlighted the use of a tert-butyl carbamate derivative in photoredox-catalyzed reactions. This research opens up new avenues for using these compounds in advanced organic synthesis techniques (Wang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPBXPQIJEINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
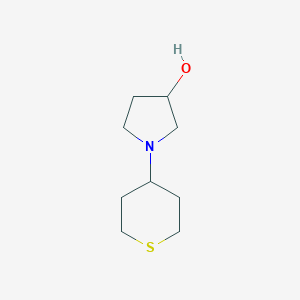
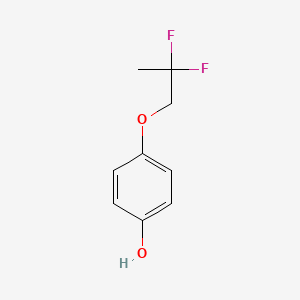
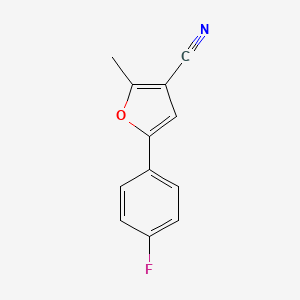
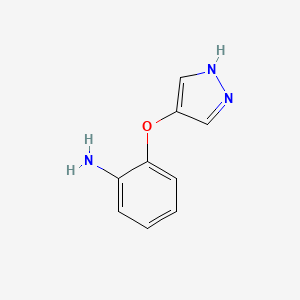
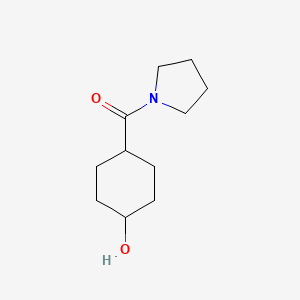
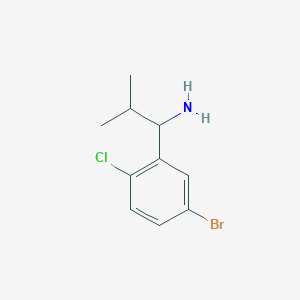
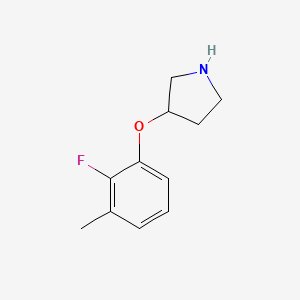
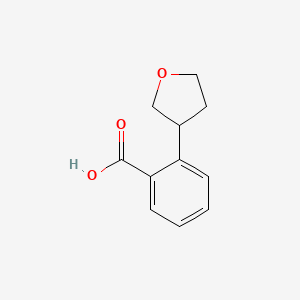
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
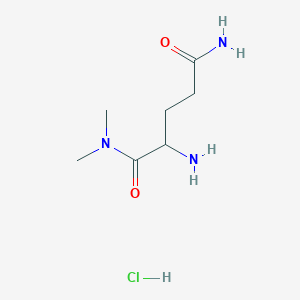
![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)